1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a benzyl group, a methoxyphenyl group, and a pyrrolidinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the pyrrolidinone core.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, using benzyl halides and a suitable base.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Benzyl halides, sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea depends on its specific application:
Molecular Targets: It may interact with various enzymes and receptors, particularly those involved in neurotransmission and signal transduction.
Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, and cellular signaling, depending on its functional groups and structural features.
Comparison with Similar Compounds
- 1-Benzyl-3-(4-methoxyphenyl)urea
- 1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea
- 1-Benzyl-3-(2,5-dimethoxyphenyl)urea
Comparison: 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea stands out due to the presence of the pyrrolidinone moiety, which adds a unique dimension to its chemical reactivity and potential biological activity. This differentiates it from simpler analogs like 1-Benzyl-3-(4-methoxyphenyl)urea, which lacks the pyrrolidinone ring and thus may have different pharmacological properties and applications.
Properties
IUPAC Name |
1-benzyl-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(11-19(23)24)13-22-20(25)21-12-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLRTDCBIVCVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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